molecular formula C25H25FN2O4 B12493996 5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12493996
M. Wt: 436.5 g/mol
InChI Key: OTQRTOWRNZPLCR-UHFFFAOYSA-N
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Description

5-[({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, morpholinyl, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-FLUOROPHENYL)METHOXY]BENZOIC ACID: Shares the fluorophenyl and methoxyphenyl moieties but lacks the morpholinyl group.

    4-(MORPHOLIN-4-YL)BENZOIC ACID: Contains the morpholinyl and benzoic acid moieties but lacks the fluorophenyl and methoxyphenyl groups.

Uniqueness

5-[({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H25FN2O4

Molecular Weight

436.5 g/mol

IUPAC Name

5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H25FN2O4/c26-22-7-3-1-6-19(22)17-32-24-8-4-2-5-18(24)16-27-20-9-10-23(21(15-20)25(29)30)28-11-13-31-14-12-28/h1-10,15,27H,11-14,16-17H2,(H,29,30)

InChI Key

OTQRTOWRNZPLCR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CC=C3OCC4=CC=CC=C4F)C(=O)O

Origin of Product

United States

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